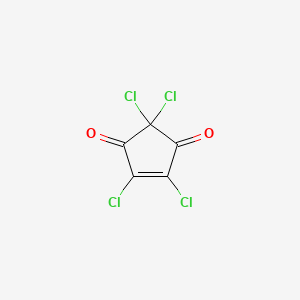![molecular formula C10H9ClN2O B12993510 4'-Chlorospiro[azetidine-3,3'-indolin]-2'-one](/img/structure/B12993510.png)
4'-Chlorospiro[azetidine-3,3'-indolin]-2'-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Chlorospiro[azetidine-3,3’-indolin]-2’-one is a spirocyclic compound that incorporates both azetidine and oxindole motifs. Spirocyclic scaffolds are highly valued in drug discovery due to their conformational rigidity, which enhances ligand-protein binding. This compound is particularly interesting due to its potential biological activities and synthetic challenges.
Preparation Methods
The synthesis of 4’-Chlorospiro[azetidine-3,3’-indolin]-2’-one typically involves a formal [2 + 2] annulation reaction. One common method uses isatin-derived N-tert-butylsulfonyl ketimines with allenoates, facilitated by an organocatalytic strategy employing a bifunctional cinchona-type β-isocupridine-based catalyst . This method ensures asymmetric induction, leading to enantioenriched spiro compounds. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4’-Chlorospiro[azetidine-3,3’-indolin]-2’-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Halogenation or other substitution reactions can be performed using reagents like N-bromosuccinimide or N-chlorosuccinimide, leading to halogenated derivatives.
Cycloaddition: The compound can participate in [2 + 2] cycloaddition reactions, forming various spirocyclic structures.
Scientific Research Applications
4’-Chlorospiro[azetidine-3,3’-indolin]-2’-one has diverse applications in scientific research:
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of 4’-Chlorospiro[azetidine-3,3’-indolin]-2’-one involves its interaction with specific molecular targets. The spirocyclic structure enhances its binding affinity to proteins, potentially inhibiting or modulating their activity. This interaction can affect various biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
4’-Chlorospiro[azetidine-3,3’-indolin]-2’-one can be compared with other spirocyclic compounds such as spirooxindoles and spiro[indoline-3,4’-pyrano[2,3-c]pyrazoles]. While these compounds share the spirocyclic core, 4’-Chlorospiro[azetidine-3,3’-indolin]-2’-one is unique due to the presence of the azetidine ring fused with the oxindole core . This unique structure imparts distinct biological activities and synthetic challenges.
Similar Compounds
- Spirooxindoles
- Spiro[indoline-3,4’-pyrano[2,3-c]pyrazoles]
- Spiro[azetidine-3,3’-indoline]-2,4-diones
Properties
Molecular Formula |
C10H9ClN2O |
|---|---|
Molecular Weight |
208.64 g/mol |
IUPAC Name |
4-chlorospiro[1H-indole-3,3'-azetidine]-2-one |
InChI |
InChI=1S/C10H9ClN2O/c11-6-2-1-3-7-8(6)10(4-12-5-10)9(14)13-7/h1-3,12H,4-5H2,(H,13,14) |
InChI Key |
QGSRZQSQWAFCOH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CN1)C3=C(C=CC=C3Cl)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


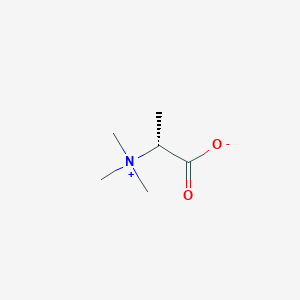
![7-Methylthiazolo[4,5-b]pyridin-2-amine](/img/structure/B12993438.png)
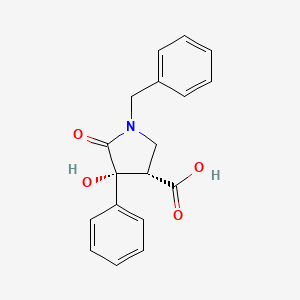
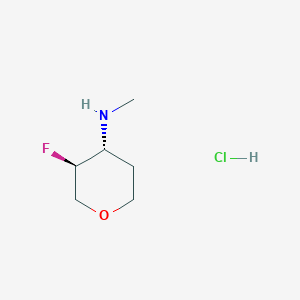
![2-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)butan-1-ol](/img/structure/B12993470.png)
![3'-Cyclopropyl-1',1'-difluoro-spiro[8-azabicyclo[3.2.1]octane-3,2'-cyclopropane]](/img/structure/B12993476.png)
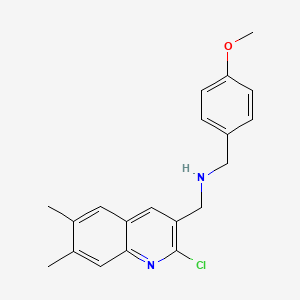
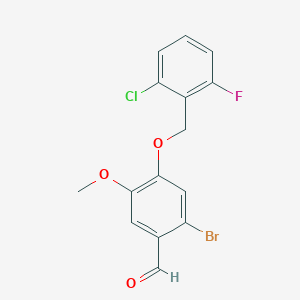
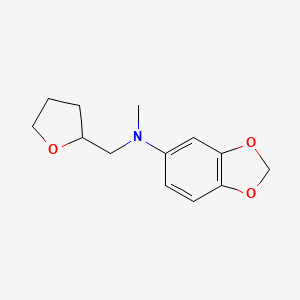

![Ethyl 8-bromo-2-chloroimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B12993503.png)

![5-Oxo-5H-thiazolo[3,2-a]pyridine-2-carboxylic acid](/img/structure/B12993507.png)
